molecular formula C9H7BrFNO B2744619 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1858060-15-7

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Katalognummer B2744619
CAS-Nummer: 1858060-15-7
Molekulargewicht: 244.063
InChI-Schlüssel: SQULGSZBJQBKNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Synthesis Analysis

This compound is used as an intermediate in the synthesis of benzolactams, which are dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Molecular Structure Analysis

The molecular formula of “6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is C9H7BrFNO. Its molecular weight is 244.063.


Chemical Reactions Analysis

The compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.063. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.9 .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one: derivatives have been explored for their potential as antiviral agents. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a promising candidate for the development of new antiviral drugs.

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives suggest that EN300-3221967 could be utilized in the treatment of inflammatory diseases. By modulating key inflammatory pathways, this compound may help in reducing inflammation and associated symptoms in various conditions .

Anticancer Applications

Compounds with the 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one scaffold have been investigated for their therapeutic potential in cancer treatment. They have been used in the synthesis of benzolactams as dopamine D3 receptor ligands, which are relevant in cancer research . The compound’s interaction with cellular targets could lead to the development of novel anticancer agents.

Antimicrobial Effects

The structural similarity to indole derivatives, which possess antimicrobial activity, suggests that EN300-3221967 could serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in combating drug-resistant strains of bacteria and other pathogens .

Neuropharmacological Relevance

Given its structural resemblance to compounds acting on dopamine receptors, EN300-3221967 could have significant neuropharmacological applications. It may be used in the synthesis of ligands for various neurotransmitter receptors, contributing to the treatment of neurological disorders .

Enzyme Inhibition

EN300-3221967: may act as an enzyme inhibitor, influencing various biochemical pathways. This property can be harnessed to regulate enzymes that are overactive in certain diseases, providing a therapeutic benefit .

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The compound has potential applications in the synthesis of benzolactams as dopamine D3 receptor ligands and in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells , suggesting potential applications in the treatment of diseases related to these biological processes.

Eigenschaften

IUPAC Name

6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULGSZBJQBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.